5-(2-Fluoro-4-methoxycarbonylphenyl)-3-hydroxypyridine, 95%
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Overview
Description
5-(2-Fluoro-4-methoxycarbonylphenyl)-3-hydroxypyridine, or FMCHP, is a novel small molecule that has been used in a variety of scientific research applications. This compound has been studied for its potential to act as an inhibitor of several key enzymes, as well as its ability to bind to certain proteins. In addition, FMCHP has also been used to study the effects of various biochemical and physiological processes.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 5-(2-Fluoro-4-methoxycarbonylphenyl)-3-hydroxypyridine involves the reaction of 2-fluoro-4-methoxycarbonylbenzaldehyde with 2-amino-3-hydroxypyridine in the presence of a catalyst.
Starting Materials
2-fluoro-4-methoxycarbonylbenzaldehyde, 2-amino-3-hydroxypyridine, Catalyst
Reaction
Step 1: Dissolve 2-fluoro-4-methoxycarbonylbenzaldehyde and 2-amino-3-hydroxypyridine in a suitable solvent., Step 2: Add the catalyst to the reaction mixture and stir at a suitable temperature for a suitable time., Step 3: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography.
Scientific Research Applications
FMCHP has been used in a variety of scientific research applications. It has been used to study the inhibition of several key enzymes, including cytochrome P450, acetylcholinesterase, and tyrosine kinase. In addition, FMCHP has also been used to study the binding of certain proteins, such as the estrogen receptor, and the regulation of gene expression.
Mechanism Of Action
The mechanism of action of FMCHP is not yet fully understood. However, it is believed to act as an inhibitor of several key enzymes, as well as a binder of certain proteins. In addition, FMCHP has also been shown to have the ability to regulate gene expression.
Biochemical And Physiological Effects
The biochemical and physiological effects of FMCHP are not yet fully understood. However, it has been shown to have the potential to inhibit several key enzymes, such as cytochrome P450, acetylcholinesterase, and tyrosine kinase. In addition, FMCHP has also been shown to bind to certain proteins, such as the estrogen receptor, and to regulate gene expression.
Advantages And Limitations For Lab Experiments
The main advantage of using FMCHP in lab experiments is that it is relatively easy to synthesize and is relatively stable in aqueous solutions. In addition, FMCHP is also relatively non-toxic and has been shown to be a potent inhibitor of several key enzymes. However, the main limitation of using FMCHP in lab experiments is that its mechanism of action is not yet fully understood.
Future Directions
There are several potential future directions for research on FMCHP. These include further investigation into its mechanism of action, as well as its potential to inhibit other enzymes and bind to other proteins. In addition, further research is needed to determine the biochemical and physiological effects of FMCHP, as well as its potential therapeutic applications. Lastly, further research is also needed to explore the potential advantages and limitations of using FMCHP in lab experiments.
properties
IUPAC Name |
methyl 3-fluoro-4-(5-hydroxypyridin-3-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-13(17)8-2-3-11(12(14)5-8)9-4-10(16)7-15-6-9/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STHDCMWKKHASGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC(=CN=C2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683075 |
Source
|
Record name | Methyl 3-fluoro-4-(5-hydroxypyridin-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60683075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-fluoro-4-(5-hydroxypyridin-3-yl)benzoate | |
CAS RN |
1261973-17-4 |
Source
|
Record name | Methyl 3-fluoro-4-(5-hydroxypyridin-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60683075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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